molecular formula C17H13N3OS3 B2796414 3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 896338-72-0

3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2796414
CAS No.: 896338-72-0
M. Wt: 371.49
InChI Key: NPDMBIYQLQWRNN-UHFFFAOYSA-N
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Description

3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a complex heterocyclic system. Compounds based on the N-(benzothiazol-2-yl)benzamide scaffold are of significant interest in medicinal chemistry and biochemical research for their potential as selective modulators of protein function . Specifically, research on closely related N-(thiazol-2-yl)-benzamide analogs has identified them as a first-in-class of selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These analogs demonstrate potent, state-dependent inhibition, making them valuable pharmacological tools for probing the physiological roles of this poorly understood receptor . Furthermore, structurally similar benzothiazole compounds are investigated as kinase inhibitors for treating inflammatory diseases and cancer , while other benzamide derivatives have been explored for their cell differentiation-inducing and antineoplastic activities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own assays to determine the exact applicability of this compound for their specific studies.

Properties

IUPAC Name

3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS3/c1-9-18-14-13(23-9)7-6-12-15(14)24-17(19-12)20-16(21)10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDMBIYQLQWRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methyl Group: Methylation of the benzothiazole core can be performed using methyl iodide in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the methylated benzothiazole with 3-(methylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-3-(methylthio)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

Biologically, compounds with benzothiazole cores are often investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, such compounds can be explored for drug development. Their ability to interact with biological targets makes them candidates for the treatment of various diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stability and unique electronic properties.

Mechanism of Action

The mechanism of action of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Core Scaffold : The thiazolo[5,4-e][1,3]benzothiazole core is critical for kinase inhibition, as truncation (e.g., thiazolo-pyridine in ) reduces activity against CLK2/DYRK1A .

Substituent Electronic Effects : Sulfur-containing groups (-SMe, -SO₂Et) enhance binding, likely through hydrophobic interactions or hydrogen bonding with kinase active sites.

Steric Considerations: Bulky groups (e.g., diethylamino in ) may hinder binding, whereas smaller substituents (-SMe, -OMe) optimize steric compatibility.

Biological Activity

3-Methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring fused with a benzothiazole structure and a methylsulfanyl group. Its molecular formula is C15H14N2O2S2. The thiazole moiety is known for its diverse pharmacological properties, which contribute significantly to the biological activities observed in derivatives of this compound.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. Studies have demonstrated that derivatives containing thiazole rings often possess antimicrobial properties due to their ability to disrupt cellular processes in pathogens.
  • Antitumor Properties : Preliminary investigations suggest that this compound may exhibit anticancer activity. The structural components allow for interactions with biological targets involved in cancer cell proliferation and apoptosis .
  • Enzyme Inhibition : Interaction studies have focused on the binding affinity of this compound to various enzymes. Modifications in the thiazole or benzamide moieties can significantly alter binding affinity and selectivity, which is crucial for therapeutic efficacy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, key points include:

  • Targeting Enzymatic Pathways : The compound's ability to inhibit specific enzymes involved in metabolic pathways can lead to reduced growth rates in microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleBenzene fused with thiazoleAntimicrobial, Antitumor
2-AminobenzothiazoleAmino group substitution on benzothiazoleAntimicrobial
Thiazole DerivativesVariants with different substituents on thiazoleAntifungal activity
4-Ethoxy-N-(7-methyl-thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamideEthoxy substitution instead of methylsulfanylPotentially similar pharmacological profile

The unique combination of functional groups in this compound enhances its solubility and reactivity compared to other compounds.

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics used as controls .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays showed that this compound induced apoptosis in various cancer cell lines. The IC50 values indicated strong cytotoxic effects compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for 3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential ring formation (thiazolo[5,4-e][1,3]benzothiazole core) followed by functionalization. For example:

Thiazole ring construction : Cyclization of substituted thioureas or via condensation of aminothiazole precursors under controlled pH and temperature .

Sulfanyl and benzamide introduction : Use of methylsulfanyl chloride and benzoyl chloride derivatives in nucleophilic substitution or coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

  • Characterization : Employ 1H/13C NMR to confirm regiochemistry and purity, HPLC for quantitative analysis, and FT-IR to validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Key parameters include bond lengths (e.g., C-S bonds: ~1.75–1.82 Å) and angles (e.g., thiazole ring angles: ~120°) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in the benzothiazole and thiazolo regions .

Advanced Research Questions

Q. How do structural modifications (e.g., methylsulfanyl vs. sulfonyl groups) impact biological activity in this compound class?

  • Methodological Answer :
  • SAR Studies : Replace the methylsulfanyl group with sulfonyl (-SO₂-) or sulfonamide (-NHSO₂-) moieties and evaluate changes in activity (e.g., enzyme inhibition assays). For example:
  • Sulfonyl groups enhance electrophilicity, potentially improving target binding but reducing solubility .
  • Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities of derivatives with target proteins (e.g., kinases or bacterial enzymes) .

Q. How can contradictory crystallographic and spectroscopic data on bond lengths/angles be resolved?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference XRD bond lengths (e.g., C-N in benzamide: ~1.34 Å) with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G* basis set). Discrepancies >0.05 Å warrant re-examination of crystal packing effects .
  • Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to identify tautomers or rotamers causing spectral inconsistencies .

Q. What strategies optimize reaction yields for scale-up synthesis while minimizing by-products?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) to identify optimal conditions .
  • In-line analytics : Use ReactIR or HPLC-MS to monitor intermediate formation and quench reactions at ~90% conversion to prevent over-functionalization .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., antimicrobial enzymes)?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to targets like dihydrofolate reductase (DHFR). For example, a slow kd (~10⁻³ s⁻¹) suggests tight binding .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (e.g., H-bonding) vs. entropic (e.g., hydrophobic) contributions .

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